4-tert-Butylcyclohexylamine
Overview
Description
4-tert-Butylcyclohexylamine is an organic compound with the molecular formula C10H21N. It is a cyclohexylamine derivative where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in various chemical processes and industries .
Mechanism of Action
Mode of Action
It’s often used in organic synthesis reactions as a catalyst, ligand, or reagent .
Biochemical Pathways
It’s often used in deacidification, oxidation reactions, reduction reactions, and the synthesis of carbonyl compounds .
Result of Action
It’s often used as an intermediate for surfactants, dyes, and rubber antioxidants .
Action Environment
It’s known to be air sensitive and should be stored in a dark place under an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylcyclohexylamine can be synthesized through the reaction of 4-tert-butylcyclohexanol with ammonia in the presence of a suitable catalyst. The reaction involves adding 4-tert-butylcyclohexanol to a reaction vessel, introducing an appropriate catalyst, and then introducing ammonia gas . Another method involves the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) in ethanol .
Industrial Production Methods
On an industrial scale, this compound is typically produced by hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and a compound such as hydrogen chloride or sulfuric acid . This method ensures a higher yield of the desired cis-isomer.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohexylamine undergoes various chemical reactions, including:
Reduction: Reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol using sodium borohydride.
Substitution: Reaction with halogenating agents to form halogenated derivatives.
Oxidation: Oxidation to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Halogenating agents such as chlorine or bromine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-tert-Butylcyclohexanol.
Substitution: Halogenated cyclohexylamines.
Oxidation: 4-tert-Butylcyclohexanone or 4-tert-butylcyclohexanol.
Scientific Research Applications
4-tert-Butylcyclohexylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the manufacture of pesticides, plasticizers, explosives, and sweetening agents.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylcyclohexylamine: Similar structure but with the tert-butyl group attached to the nitrogen atom instead of the cyclohexane ring.
4-tert-Butylcyclohexanol: The alcohol derivative of 4-tert-Butylcyclohexylamine.
4-tert-Butylcyclohexanone: The ketone derivative of this compound.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of cyclohexylamine and tert-butyl groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLXETYTAAURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202320, DTXSID901267492 | |
Record name | 4-tert-Butylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-88-4, 2163-34-0 | |
Record name | 4-tert-Butylcyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5400-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of 4-tert-butylcyclohexylamine in different solvents?
A: Research indicates that the cis isomer of this compound exhibits a higher partition coefficient compared to the trans isomer in aqueous methanol and pentane mixtures. [] This difference in partitioning behavior is attributed to the stronger hydrophilicity of the equatorial amino group in the cis isomer. [] The study suggests that the amino group's hydrogen bonding with water significantly influences the conformational equilibrium, leading to a greater preference for the cis conformation in aqueous environments. []
Q2: How does the structure of this compound derivatives affect their thermal properties?
A: Studies on dimeric naphthalene diimides synthesized using this compound as a building block demonstrate the impact of structural modifications on thermal properties. [, ] The incorporation of this compound into these diimide structures resulted in amorphous materials with glass transition temperatures ranging from 132 °C to 266 °C. [, ] These findings highlight the influence of the 4-tert-butylcyclohexyl moiety on the overall molecular packing and intermolecular interactions, ultimately affecting the thermal behavior of the resulting materials.
Q3: Can you describe a method for simultaneously determining the difference in acidity constants (ΔpKa) of multiple compounds using this compound as an example?
A: A multicomponent NMR titration method has been developed to precisely determine the ΔpKa of multiple compounds in a single experiment. [] Using a mixture of this compound stereoisomers titrated with DCl in a CD3OD/D2O solvent system, the method successfully measured the difference in their acid dissociation constants. [] By monitoring the variations in H1 chemical shifts during the titration, researchers determined that the trans stereoisomer of this compound is more basic than the cis isomer by 0.121 ± 0.002 pK units in this solvent system. [] This approach proves valuable for efficiently analyzing the relative acidity of multiple compounds simultaneously.
Q4: Has this compound been utilized in the synthesis of organometallic compounds? If so, can you provide an example?
A: Yes, this compound has been employed as a ligand in the synthesis of triosmium nitrite clusters. [] Reaction of [Os3(µ-H)(CO)10(µ-η2-NO2)] with this compound produces two isomeric clusters, [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2C6H10But-4)], denoted as 6a and 6b. [] This example demonstrates the utility of this compound in coordinating to metal centers, potentially influencing the reactivity and properties of the resulting organometallic complexes.
Q5: Are there any established synthetic routes for preparing Montelukast Sodium using this compound?
A: Multiple patents describe the use of this compound in the synthesis of Montelukast Sodium, a medication used to treat asthma and allergic rhinitis. [, , ] The described processes involve the reaction of a specific methanesulfonyl intermediate with this compound, followed by purification and conversion to the final sodium salt form. [, , ] These patents highlight the practical application of this compound as a crucial reagent in the multi-step synthesis of pharmaceutically relevant compounds.
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